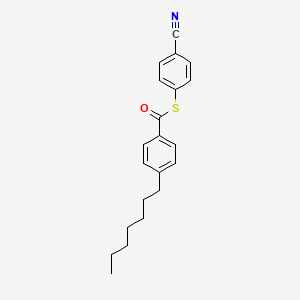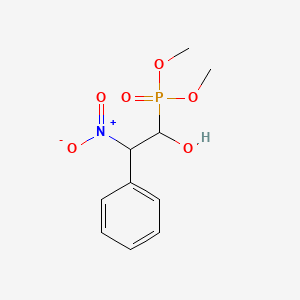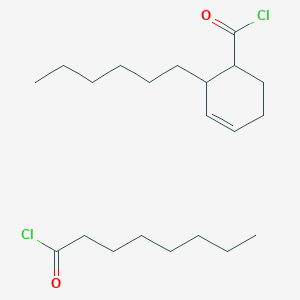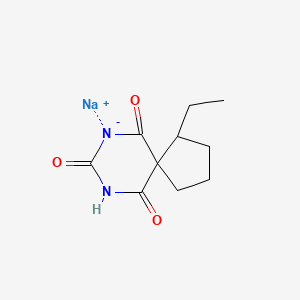
Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-ethyl-7,9-diazaspiro(45)decane-6,8,10-trione is a unique chemical compound characterized by its spirocyclic structure This compound is part of a broader class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom
Preparation Methods
The synthesis of Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, influencing cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to other spirocyclic compounds, Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione stands out due to its specific nitrogen-containing ring system. Similar compounds include:
- 8-methyl-6,9-diazaspiro(4.5)decane-7,10-dione
- 1,4-dioxaspiro(4.5)decane
- 8-ethyl-1,3-diazaspiro(4.5)decane-2,4-dione
These compounds share the spirocyclic framework but differ in their substituents and functional groups, leading to variations in their chemical properties and applications The presence of sodium and the specific arrangement of nitrogen atoms in Sodium 1-ethyl-7,9-diazaspiro(4
Properties
CAS No. |
63989-99-1 |
|---|---|
Molecular Formula |
C10H13N2NaO3 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
sodium;4-ethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C10H14N2O3.Na/c1-2-6-4-3-5-10(6)7(13)11-9(15)12-8(10)14;/h6H,2-5H2,1H3,(H2,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
QBINGSSLPLSGJT-UHFFFAOYSA-M |
Canonical SMILES |
CCC1CCCC12C(=O)NC(=O)[N-]C2=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
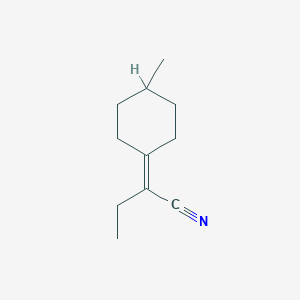
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)


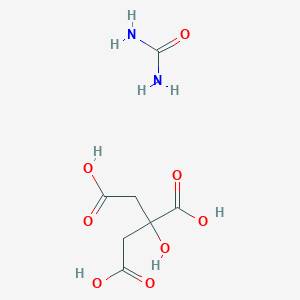
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

